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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Carboxyethyl)benzoic acid is a dicarboxylic acid featuring both an aliphatic and an
aromatic carboxylic acid moiety. This unique structure makes it a valuable building block in the
synthesis of various organic molecules, including polymers, resins, and pharmaceutical
intermediates. A thorough understanding of its structural features through spectroscopic
analysis is paramount for its effective utilization and for quality control in its synthesis and
application. This guide provides an in-depth analysis of the expected spectroscopic data for 3-
(2-Carboxyethyl)benzoic acid, including Nuclear Magnetic Resonance (NMR) spectroscopy
(*H and 3C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental
spectra for this specific molecule are not widely published, this guide will present predicted
data based on established principles of spectroscopy and data from analogous structures.

Molecular Structure

The structural formula of 3-(2-Carboxyethyl)benzoic acid is presented below. The numbering
of the carbon and hydrogen atoms is provided to facilitate the discussion of the NMR data.

Caption: Molecular structure of 3-(2-Carboxyethyl)benzoic acid with atom numbering.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Experimental Protocol: NMR Data Acquisition

Sample Preparation: Dissolve approximately 10-20 mg of 3-(2-Carboxyethyl)benzoic acid
in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-de or CDCIs). The choice of
solvent can affect the chemical shifts of labile protons, such as those in the carboxylic acid
groups.

Instrumentation: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

IH NMR Parameters:

o Pulse sequence: Standard single-pulse experiment.
o Spectral width: 0-16 ppm.

o Number of scans: 16-32.

o Relaxation delay: 1-2 seconds.

13C NMR Parameters:

o

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

[¢]

Spectral width: 0-220 ppm.

[¢]

Number of scans: 1024 or more, depending on sample concentration.

o

Relaxation delay: 2 seconds.

Referencing: Reference the spectra to the residual solvent peak or an internal standard like
tetramethylsilane (TMS).
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Predicted *H NMR Data

The *H NMR spectrum of 3-(2-Carboxyethyl)benzoic acid is expected to show distinct signals
for the aromatic and aliphatic protons. The predicted chemical shifts (d) are presented in the
table below. These predictions are based on the analysis of similar structures and the known
effects of substituents on aromatic rings.[1]

Predicted & o ] ]
Proton(s) Multiplicity Integration Assignment
(ppm)
Singlet (or )
H-2 ~8.1 ) 1H Aromatic
narrow triplet)
H-4 ~7.8 Doublet 1H Aromatic
H-5 ~7.5 Triplet 1H Aromatic
H-6 ~7.9 Doublet 1H Aromatic
H-8 ~3.0 Triplet 2H Aliphatic (-CH2-)
H-9 ~2.7 Triplet 2H Aliphatic (-CH2-)
-COOH (x2) >10.0 Broad Singlet 2H Carboxylic Acids

Expertise & Experience - Interpreting the *H NMR Spectrum:

o Aromatic Region (7.5-8.1 ppm): The four protons on the benzene ring will appear in this
region. The exact chemical shifts and coupling patterns are influenced by the two
substituents. The proton at the 2-position (H-2), being situated between the two electron-
withdrawing groups (though the ethylcarboxy group is activating, the carboxyl group is
deactivating), is expected to be the most deshielded. The coupling pattern for a 1,3-
disubstituted benzene ring can be complex, but distinct signals for each proton are expected
at a high field.

 Aliphatic Region (2.7-3.0 ppm): The two methylene groups (-CHz-) of the ethyl chain will
appear as triplets due to coupling with each other. The methylene group attached to the
aromatic ring (H-8) will be slightly more deshielded than the methylene group adjacent to the
aliphatic carboxyl group (H-9).
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e Carboxylic Acid Protons (>10.0 ppm): The protons of the two carboxylic acid groups are
highly deshielded and will appear as a broad singlet far downfield.[2] The broadness is due
to hydrogen bonding and chemical exchange. The integration of this peak should correspond
to two protons.

Predicted **C NMR Data

The 8C NMR spectrum will provide information on all the unique carbon environments in the

molecule.
Carbon(s) Predicted & (ppm) Assignment
C-1 ~132 Aromatic (ipso)
C-2 ~130 Aromatic (CH)
C-3 ~140 Aromatic (ipso)
C-4 ~129 Aromatic (CH)
C-5 ~128 Aromatic (CH)
C-6 ~131 Aromatic (CH)
C-7 ~168 Carbonyl (Aromatic COOH)
C-8 ~35 Aliphatic (-CH2-)
C-9 ~30 Aliphatic (-CH2-)
C-10 ~174 Carbonyl (Aliphatic COOH)

Expertise & Experience - Interpreting the 3C NMR Spectrum:

e Carbonyl Carbons (168-174 ppm): The two carbonyl carbons of the carboxylic acid groups
will appear in this downfield region.[3] The aromatic carboxylic acid carbon (C-7) is expected
to be slightly more upfield than the aliphatic one (C-10).

o Aromatic Carbons (128-140 ppm): The six carbons of the benzene ring will resonate in this
region. The two carbons attached to the substituents (C-1 and C-3), known as ipso-carbons,
will have distinct chemical shifts from the protonated carbons.
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« Aliphatic Carbons (30-35 ppm): The two methylene carbons (C-8 and C-9) will appear in the
upfield region, characteristic of sp® hybridized carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

o Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total
Reflectance (ATR) accessory or by preparing a KBr pellet.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

o Data Acquisition: Spectra are usually collected over the range of 4000-400 cm~1. A
background spectrum is collected first, followed by the sample spectrum.

Characteristic IR Absorption Bands

The IR spectrum of 3-(2-Carboxyethyl)benzoic acid is expected to be dominated by the
absorptions of the carboxylic acid and aromatic functionalities.[4][5]

Wavenumber (cm~1)  Vibration Intensity Functional Group
3300-2500 O-H stretch Strong, Broad Carboxylic Acid
~3030 C-H stretch Medium Aromatic
2980-2850 C-H stretch Medium Aliphatic

~1700 C=0 stretch Strong, Sharp Carboxylic Acid
1600, 1475 C=C stretch Medium Aromatic Ring
~1300 C-O stretch Medium Carboxylic Acid

Carboxylic Acid

~920 O-H bend Medium, Broad ]
(dimer)

Aromatic (out-of-
800-700 C-H bend Strong
plane)
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Expertise & Experience - Interpreting the IR Spectrum:

e O-H Stretch (3300-2500 cm~1): The most characteristic feature of a carboxylic acid is the
very broad absorption band in this region due to the hydrogen-bonded O-H stretching
vibrations.[4]

e C=0 Stretch (~1700 cm~1): A strong, sharp absorption peak around 1700 cm~1 is indicative
of the carbonyl group of the carboxylic acids.[5] It's possible that two distinct, closely spaced
C=0 stretching bands may be observed, one for the aromatic and one for the aliphatic
carboxylic acid, due to the different electronic environments.

o Aromatic and Aliphatic C-H Stretches: The aromatic C-H stretches will appear just above
3000 cm~1, while the aliphatic C-H stretches will be just below 3000 cm~1. These may be
partially obscured by the broad O-H band.

e Fingerprint Region (<1500 cm~1): This region will contain a complex pattern of absorptions,
including C-C and C-O stretching and various bending vibrations, which are unique to the
molecule. The out-of-plane C-H bending bands for the 1,3-disubstituted benzene ring are
expected in the 800-700 cm~1 region.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can aid in its structural confirmation.

Experimental Protocol: Mass Spectrometry Data
Acquisition

o Sample Introduction: The sample can be introduced via direct infusion or through a
chromatographic system like GC-MS or LC-MS.

« lonization: Electron lonization (El) is a common technique for volatile compounds, while
Electrospray lonization (ESI) is suitable for less volatile and more polar molecules like
dicarboxylic acids.

e Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to
separate the ions based on their mass-to-charge ratio (m/z).
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Expected Fragmentation Pattern (EI-MS)

The molecular formula of 3-(2-Carboxyethyl)benzoic acid is CioH1004, with a molecular
weight of 194.18 g/mol .[7][8] The fragmentation in EI-MS is expected to be influenced by the
presence of the two carboxylic acid groups and the aromatic ring.

[C10H1004]* \ - COOH (45) » | [M-COOH]* [C7Hs0]*
m/z = 194 (Molecular lon) J = m/iz = 149 m/z = 105

[M - CH2COOH]*
m/z =135

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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